molecular formula C12H17F2NO3S2 B2397005 3,4-difluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzenesulfonamide CAS No. 1396888-74-6

3,4-difluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzenesulfonamide

Cat. No.: B2397005
CAS No.: 1396888-74-6
M. Wt: 325.39
InChI Key: NGRNLGVNXZLXJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-difluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group, a difluorobenzene ring, and a hydroxy-methylthio butyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Difluorobenzene Intermediate: The difluorobenzene ring is synthesized through halogenation reactions, where fluorine atoms are introduced to the benzene ring.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced via sulfonation reactions, typically using reagents like chlorosulfonic acid followed by amination.

    Attachment of the Hydroxy-Methylthio Butyl Side Chain: The side chain is attached through nucleophilic substitution reactions, where the hydroxy and methylthio groups are introduced sequentially.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy and methylthio groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The difluorobenzene ring can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

3,4-difluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it useful in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It can be used as a probe to study biological processes, including enzyme inhibition and protein interactions.

Comparison with Similar Compounds

Similar Compounds

    3,4-difluorobenzenesulfonamide: Lacks the hydroxy-methylthio butyl side chain, resulting in different chemical properties and applications.

    N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzenesulfonamide: Lacks the difluorobenzene ring, affecting its binding affinity and reactivity.

Uniqueness

3,4-difluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science.

Properties

IUPAC Name

3,4-difluoro-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F2NO3S2/c1-12(16,5-6-19-2)8-15-20(17,18)9-3-4-10(13)11(14)7-9/h3-4,7,15-16H,5-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGRNLGVNXZLXJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCSC)(CNS(=O)(=O)C1=CC(=C(C=C1)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F2NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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